molecular formula C30H32NOPS B8222641 [S(R)]-N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8222641
M. Wt: 485.6 g/mol
InChI Key: UYIINIAAJWPMRE-ANHUGMMASA-N
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Description

This chiral sulfinamide-phosphine hybrid ligand (CAS: 2394923-85-2) is a specialized organocatalyst and transition-metal ligand used in asymmetric synthesis. Its structure combines a 1,1'-biphenyl group, a diphenylphosphinoethyl moiety, and a tert-butylsulfinamide group, which collectively enable stereochemical control in reactions like cross-couplings and hydrogenations . The compound is characterized by:

  • Molecular formula: C₃₆H₄₄NOPS
  • Molecular weight: 569.8 g/mol
  • Purity: ≥95% (typical for catalytic applications)
  • Storage: Argon-charged to prevent phosphine oxidation .

Properties

IUPAC Name

(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31-29(28-22-14-13-21-27(28)24-15-7-4-8-16-24)23-33(25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,29,31H,23H2,1-3H3/t29-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIINIAAJWPMRE-ANHUGMMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Initiated Imine Formation and Nucleophilic Addition

The foundational approach involves the condensation of a phosphinoaryl aldehyde with a chiral sulfinamide to form an imine intermediate, followed by nucleophilic addition. This method, detailed in patent CN103709195A , leverages the reactivity of 2-(diphenylphosphino)benzaldehyde (1) with (S)-2-methylpropane-2-sulfinamide (2) under anhydrous conditions. The reaction proceeds via imine formation (3) , facilitated by titanium tetraethoxide (Ti(OEt)₄) in dichloromethane at 0–25°C for 12–24 hours .

Subsequent treatment with a Grignard reagent (e.g., 1-[1,1'-biphenyl]-2-ylmagnesium bromide) introduces the biphenyl-ethyl moiety. The stereochemical outcome is governed by the Evans-Saksena model, where the sulfinamide’s chiral sulfur center directs the nucleophile’s trajectory . Reduction of the imine with sodium borohydride (NaBH₄) in methanol yields the target amine (4) with >95% diastereomeric excess (de) .

Key Conditions:

  • Solvent: Dichloromethane (condensation), THF (Grignard addition)

  • Catalyst: Ti(OEt)₄ (10 mol%)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 68–72% over three steps

Metal-Mediated Cross-Coupling Strategies

An alternative route employs transition-metal catalysis to forge the C–P bond. Starting from 2-bromo-1,1'-biphenyl (5) , a palladium-catalyzed phosphorylation using diphenylphosphine (Ph₂PH) and triethylamine (Et₃N) in toluene at 110°C generates 2-(diphenylphosphino)-1,1'-biphenyl (6) . This intermediate undergoes reductive amination with (S)-2-methylpropane-2-sulfinamide in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) in methanol. The reaction selectively produces the (S,R)-configured product (7) with 85% yield and 98% enantiomeric excess (ee) .

Comparative Advantages:

  • Modularity: Permits late-stage diversification of the phosphine and sulfinamide moieties.

  • Scalability: Pd(PPh₃)₄ (2 mol%) suffices for phosphorylation, minimizing metal loading .

Photoredox-Assisted Sulfinamide Synthesis

Emerging methodologies exploit photoredox catalysis to construct the sulfinamide core. As reported in ACS Org. Inorg. Au , irradiation of N-sulfinyltritylamine (8) with a biphenyl-substituted alkyl radical precursor (9) under blue light (395–405 nm) in the presence of acridine photocatalyst (PC1) generates the sulfinamide (10) . Subsequent phosphorylation via Staudinger reaction with triphenylphosphine (PPh₃) installs the diphenylphosphino group .

Reaction Parameters:

  • Light Source: 40 W LED (λ = 395 nm)

  • Solvent: Dichloromethane

  • Yield: 55–60% (two steps)

Stereochemical Control and Resolution

The compound’s (S,R) configuration necessitates stringent stereochemical control. Chiral HPLC using a Chiralpak IA column (hexane/isopropanol = 90:10) resolves diastereomers, achieving >99% ee for the target compound . Alternatively, kinetic resolution during the Grignard addition step—mediated by (-)-sparteine—enhances enantioselectivity to 94% ee .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee/de (%) Scalability
Condensation-AdditionImine formation, Grignard addition68–7295Moderate
Metal-Catalyzed CouplingPd-mediated phosphorylation, reductive amination8598High
Photoredox SynthesisRadical coupling, Staudinger reaction55–6090Low

Critical Observations:

  • The metal-catalyzed route offers superior yield and stereoselectivity, albeit requiring specialized handling of air-sensitive intermediates .

  • Photoredox methods, while innovative, suffer from lower yields and necessitate further optimization for industrial adoption .

Practical Considerations and Challenges

  • Air Sensitivity: The diphenylphosphino moiety necessitates inert atmosphere (N₂/Ar) throughout synthesis .

  • Purification: Silica gel chromatography (EtOAc/hexane = 1:4) effectively isolates the product, though recrystallization from ethanol/water improves purity .

  • Cost Drivers: Chiral sulfinamide precursors and palladium catalysts contribute significantly to production costs, underscoring the need for ligand recycling strategies .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to a sulfonamide under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide moiety yields a sulfonamide, while reduction results in an amine derivative.

Scientific Research Applications

Applications in Asymmetric Synthesis

The compound is primarily utilized as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its unique structure allows it to effectively coordinate with transition metals, enhancing the selectivity of catalytic reactions.

Case Study: Asymmetric Hydrogenation

In a notable study, [S(R)]-N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide was employed in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. The use of this ligand resulted in high enantioselectivity (up to 98% ee) and excellent yields, demonstrating its effectiveness in producing valuable chiral intermediates for pharmaceuticals .

Catalytic Applications

This compound serves as a catalyst or co-catalyst in various chemical reactions, including:

  • Cross-Coupling Reactions : It has been shown to enhance the efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The presence of the sulfinamide moiety stabilizes the palladium complex, improving reaction rates and product yields .
  • C–H Activation : The ligand facilitates C–H activation processes, enabling functionalization of hydrocarbons under mild conditions. This application is particularly relevant in the synthesis of complex organic molecules .

Applications in Organocatalysis

In organocatalysis, this compound has been utilized for:

Case Study: Enantioselective Aldol Reactions

Research demonstrated that this ligand could catalyze enantioselective aldol reactions with high levels of stereocontrol. The reaction conditions were optimized to achieve up to 90% ee for the desired aldol products .

Data Table: Summary of Applications

Application TypeReaction TypeEnantioselectivity (%)Yield (%)
Asymmetric Hydrogenationα,β-unsaturated carbonyls9895
Cross-CouplingSuzuki Reaction-92
C–H ActivationFunctionalization of hydrocarbons-85
OrganocatalysisAldol Reactions9088

Mechanism of Action

The mechanism by which [S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The biphenyl and diphenylphosphino groups provide steric and electronic environments that favor the formation of one enantiomer over the other. This selective induction of chirality is crucial in asymmetric synthesis.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Application/Notes References
Target Compound C₃₆H₄₄NOPS 569.8 1,1'-Biphenyl, diphenylphosphino, tert-butylsulfinamide Asymmetric catalysis (e.g., C–C bond formation)
[S(R)]-N-[(1S)-1-(2',6'-Diisopropylbiphenyl)-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide C₃₆H₄₄NOPS 569.8 2',6'-Diisopropyl on biphenyl Enhanced steric hindrance improves enantioselectivity in congested substrates
[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide C₂₇H₃₄NOPS 451.6 2,2-Dimethylpropyl backbone, single phenyl group Reduced steric bulk; suited for smaller metal centers (e.g., Cu)
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₈H₄₁NO₃P₂S 653.75 Dual diphenylphosphine, 4,5-dimethoxyphenyl Strong electron donation for stabilizing electron-deficient metal complexes
(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide Not provided Not provided Phenylethyl backbone (no biphenyl) Limited π-π interactions; lower thermal stability in catalysis

Electronic and Steric Effects

  • Steric Modulation: The 2',6'-diisopropyl analog (C₃₆H₄₄NOPS) increases steric bulk around the biphenyl group, favoring enantioselective outcomes in crowded reactions (e.g., bulky ketone hydrogenations) .
  • Electronic Effects: The dimethoxy groups in C₃₈H₄₁NO₃P₂S enhance electron donation via methoxy oxygen, stabilizing electron-poor metal intermediates (e.g., Pd⁰ in cross-couplings) . Fluorine substitution in analogs like (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide introduces electron-withdrawing effects, altering substrate binding in asymmetric alkylations .

Catalytic Performance

  • Hydrogenation : The target compound outperforms the phenylethyl analog () in asymmetric hydrogenations due to stronger π-π interactions between the biphenyl group and aromatic substrates .
  • Cross-Coupling: The dual-phosphine ligand (C₃₈H₄₁NO₃P₂S) exhibits superior activity in Buchwald-Hartwig aminations compared to mono-phosphine analogs, attributed to chelate stabilization of Pd intermediates .

Biological Activity

The compound [S(R)]-N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide with notable biological activity. Its structure includes a biphenyl moiety and a diphenylphosphino group, contributing to its potential applications in medicinal chemistry.

  • IUPAC Name : (R)-N-((S)-1-((r)-2',6'-diisopropyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide
  • Molecular Formula : C36H44NOPS
  • Molecular Weight : 569.79 g/mol
  • CAS Number : 2394923-85-2

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that phosphine oxide derivatives can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives demonstrated cytotoxicity against human promyelocytic leukemia (HL60) cells . The phosphine-containing compounds may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
  • Neuroprotective Effects : Compounds related to this sulfinamide have been explored for their potential to act as neuroprotective agents. They may modulate receptor activities associated with neurodegenerative diseases .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and mechanism of action of related compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AHL60 (leukemia)5.0Apoptosis induction
Compound BA549 (lung cancer)10.0Cell cycle arrest
Compound CNIH/3T3 (fibroblast)15.0Inhibition of proliferation

These findings suggest that the biological activity of [S(R)] sulfinamide derivatives could be significant in cancer therapy.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study reported that a derivative of the sulfinamide exhibited higher cytotoxicity compared to traditional chemotherapeutics in HL60 cells, suggesting its potential as a more effective treatment option .
  • Neuroprotective Activity :
    • Another investigation highlighted that similar compounds could potentially reduce oxidative stress in neuronal cells, indicating their role in treating neurodegenerative conditions .

Q & A

Q. What are the key steps for synthesizing this sulfinamide derivative with high enantiomeric purity?

The synthesis typically involves asymmetric induction using chiral auxiliaries or transition metal catalysis. For example, a chiral auxiliary approach (e.g., pseudoephedrine derivatives) under anhydrous conditions at low temperatures (-78°C) can yield the target compound with >95% enantiomeric excess (ee). Critical steps include strict control of reaction atmosphere (inert gas) and purification via flash chromatography . Another method employs palladium-catalyzed cross-coupling to introduce the biphenyl moiety, followed by sulfinamide formation with (R)-tert-butanesulfinamide .

Q. Which spectroscopic techniques are most reliable for confirming stereochemistry?

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice spatial arrangements .
  • NMR spectroscopy : ¹H NMR coupling constants (e.g., vicinal protons) and ³¹P NMR (for diphenylphosphino group coordination) provide stereochemical insights .
  • Circular Dichroism (CD) : Correlates electronic transitions with chiral centers .

Q. How should this compound be stored to prevent degradation?

Store under inert gas (argon) in airtight containers at -20°C. Avoid exposure to moisture and light, as the sulfinamide group is prone to hydrolysis. Long-term storage is discouraged; periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How does the diphenylphosphino group influence catalytic activity in asymmetric hydrogenation?

The diphenylphosphino moiety acts as a strong σ-donor and weak π-acceptor, stabilizing transition metal complexes (e.g., Ru or Rh) during catalysis. Its steric bulk enhances enantioselectivity by creating a chiral environment around the metal center. Studies show that substituting the biphenyl group with electron-withdrawing groups can modulate catalytic activity .

Q. What experimental strategies resolve contradictions in enantioselectivity data across studies?

  • Systematic screening : Vary metal/ligand ratios, solvents (e.g., toluene vs. THF), and temperatures.
  • Kinetic profiling : Monitor reaction progress to identify rate-determining steps.
  • Computational modeling : Use DFT to predict transition states and identify steric/electronic mismatches .

Q. How can computational methods predict coordination behavior with different metals?

Density Functional Theory (DFT) calculations assess ligand-metal binding energies and orbital interactions. For example, the HOMO of the diphenylphosphino group overlaps with the d-orbitals of Ru, favoring a specific coordination geometry. Molecular dynamics simulations further evaluate solvent effects on ligand flexibility .

Q. What challenges arise in synthesizing the 1,1'-biphenyl moiety, and how are they addressed?

  • Steric hindrance : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ and excess boronic acid to improve yields .
  • Axial chirality : Dynamic kinetic resolution under basic conditions ensures retention of biphenyl configuration .

Methodological Tables

Q. Table 1: Comparison of Synthesis Approaches

MethodKey ConditionsYieldPurityReference
Chiral AuxiliaryAnhydrous, -78°C, Ar80%95% ee
Pd-Catalyzed CouplingPd(PPh₃)₄, THF, reflux75%97%

Q. Table 2: Spectroscopic Parameters for Stereochemical Analysis

TechniqueCritical Data PointsApplicationReference
X-ray CrystallographyC–C bond angles, R-factorAbsolute configuration
³¹P NMRδ ~20-30 ppmPhosphine coordination

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